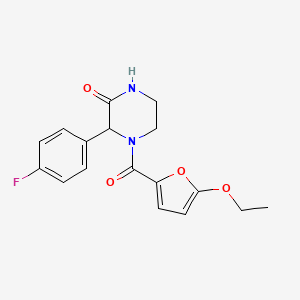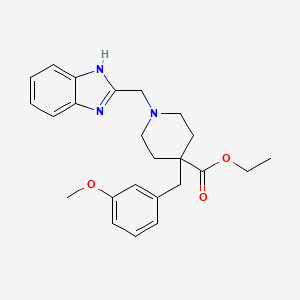![molecular formula C18H32N4 B4260288 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B4260288.png)
1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine
Vue d'ensemble
Description
1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine, also known as CPP, is a research compound that has been widely used in the field of neuroscience. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine acts as a competitive antagonist of NMDA receptors by binding to the receptor's glycine-binding site. By blocking the activation of NMDA receptors, this compound can prevent the influx of calcium ions into neurons, which is a key trigger for excitotoxicity and neuronal damage. This mechanism of action makes this compound a promising candidate for neuroprotective therapies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. This compound can reduce the infarct size and improve neurological function in animal models of stroke and traumatic brain injury. This compound can also suppress epileptic seizures and improve cognitive function in animal models of epilepsy and Alzheimer's disease. Additionally, this compound can modulate synaptic plasticity and enhance learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has several advantages for lab experiments, including its selectivity for NMDA receptors, its ability to penetrate the blood-brain barrier, and its well-established synthesis method. However, this compound also has some limitations, including its potential toxicity at high doses, its short half-life, and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for the research on 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine. One direction is to further investigate the neuroprotective effects of this compound in animal models of stroke and traumatic brain injury, and to explore its potential clinical applications in these disorders. Another direction is to study the effects of this compound on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has been widely used in the field of neuroscience for its ability to selectively block NMDA receptors. NMDA receptors are involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. This compound has been studied for its potential therapeutic applications in various neurological disorders, such as stroke, traumatic brain injury, epilepsy, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4/c1-2-7-17(8-3-1)15-21-12-4-9-18(16-21)19-10-5-13-22-14-6-11-20-22/h6,11,14,17-19H,1-5,7-10,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZVZXIXVGRHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NCCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B4260215.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4260217.png)

![3-chloro-N-isopropyl-N-(2-methoxyethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4260234.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4260239.png)
![1,5-dimethyl-4-{[methyl(quinolin-5-ylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4260245.png)
![1-benzyl-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4260252.png)
![2-methyl-4-[4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl]but-3-yn-2-ol](/img/structure/B4260255.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260268.png)
![4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B4260275.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B4260295.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260299.png)
![[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B4260304.png)
